4-Bromo-2,7-DI-tert-butylpyrene
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Overview
Description
4-Bromo-2,7-DI-tert-butylpyrene is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. Pyrene and its derivatives are extensively studied due to their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,7-DI-tert-butylpyrene typically involves the bromination of 2,7-DI-tert-butylpyrene. One common method is the reaction of 2,7-DI-tert-butylpyrene with bromine in a carbon tetrachloride solution. This reaction can be carried out with different molar equivalents of bromine to achieve mono-, di-, tri-, and tetrabromopyrene derivatives . For instance, using 1.1 molar equivalents of bromine yields 1-bromo-2,7-DI-tert-butylpyrene, while 6.0 molar equivalents in the presence of iron powder lead to 4,5,9,10-tetrabromo-2,7-DI-tert-butylpyrene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,7-DI-tert-butylpyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form pyrene-4,5-dione or pyrene-4,5,9,10-tetraone using oxidizing agents like hypervalent iodine oxyacids.
Common Reagents and Conditions
Bromination: Bromine in carbon tetrachloride with iron powder as a catalyst.
Cross-Coupling: Phenylboronic acid in the presence of palladium catalysts.
Oxidation: Hypervalent iodine oxyacids in a suitable solvent.
Major Products
Substitution: Aryl-functionalized pyrene derivatives.
Oxidation: Pyrene-4,5-dione and pyrene-4,5,9,10-tetraone.
Scientific Research Applications
4-Bromo-2,7-DI-tert-butylpyrene has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing various pyrene derivatives with unique photophysical properties.
Materials Science: Incorporated into metal-organic frameworks (MOFs) for applications in luminescence, photocatalysis, and adsorption.
Biology and Medicine: Investigated for its potential use in bio-imaging and as a fluorescent probe due to its excellent emission properties.
Industry: Utilized in the production of organic semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 4-Bromo-2,7-DI-tert-butylpyrene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atoms and tert-butyl groups influence the electronic structure of the pyrene core, directing the substitution to specific positions . The compound’s photophysical properties are attributed to its extended π-conjugated system, which allows for efficient electron-hole pair dissociation and long excited-state lifetimes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,7-DI-tert-butylpyrene: Another brominated pyrene derivative with similar reactivity but different substitution patterns.
2,7-DI-tert-butylpyrene-4,5-dione: An oxidized derivative used in organic optoelectronic applications.
Uniqueness
4-Bromo-2,7-DI-tert-butylpyrene stands out due to its specific substitution pattern, which enhances its stability and reactivity. The presence of bromine atoms at the 4-position and tert-butyl groups at the 2,7-positions allows for diverse functionalization strategies and unique photophysical properties .
Properties
IUPAC Name |
4-bromo-2,7-ditert-butylpyrene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Br/c1-23(2,3)17-9-14-7-8-15-10-18(24(4,5)6)13-19-20(25)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUKXXMOPHRTRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568387 |
Source
|
Record name | 4-Bromo-2,7-di-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137059-78-0 |
Source
|
Record name | 4-Bromo-2,7-di-tert-butylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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